7-methyl-10-(4-methylbenzyl)-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one
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Overview
Description
7-methyl-10-(4-methylbenzyl)-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one is a complex organic compound with a unique structure that combines elements of benzene, chromene, and oxazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-10-(4-methylbenzyl)-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one typically involves multi-step organic reactions. One common approach is:
Formation of the Chromene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Oxazine Ring: This step often involves the reaction of the chromene intermediate with an amine and a formaldehyde source under controlled conditions.
Methylation and Benzylation: The final steps involve the selective methylation and benzylation of the intermediate compounds to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic and methyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the oxazine ring, potentially opening it to form simpler amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are typically used.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are often employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzoic acid derivatives, while reduction could produce amine-containing compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of complex organic molecules in various chemical reactions.
Biology
In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or receptor modulators. Their ability to interact with biological macromolecules makes them candidates for drug development.
Medicine
Medicinal chemistry applications include the investigation of this compound as a potential therapeutic agent. Its structural features suggest it could interact with specific biological targets, making it a candidate for treating diseases such as cancer or neurological disorders.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings that require unique chemical stability or reactivity.
Mechanism of Action
The mechanism by which 7-methyl-10-(4-methylbenzyl)-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one exerts its effects depends on its interaction with molecular targets. These interactions often involve binding to enzymes or receptors, altering their activity. The compound’s structure allows it to fit into specific binding sites, modulating biological pathways and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 7-methyl-10-(4-methylbenzyl)-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one
- 10-(4-methylbenzyl)-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one
Uniqueness
Compared to similar compounds, 7-methyl-10-(4-methylbenzyl)-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one stands out due to its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of the methyl and benzyl groups at particular positions enhances its ability to interact with various molecular targets, making it a compound of interest for further research and development.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
Molecular Formula |
C24H25NO3 |
---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
7-methyl-10-[(4-methylphenyl)methyl]-1,2,3,4,9,11-hexahydroisochromeno[4,3-g][1,3]benzoxazin-5-one |
InChI |
InChI=1S/C24H25NO3/c1-15-7-9-17(10-8-15)12-25-13-18-11-21-19-5-3-4-6-20(19)24(26)28-23(21)16(2)22(18)27-14-25/h7-11H,3-6,12-14H2,1-2H3 |
InChI Key |
RZOGTNRWBNERTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CC3=CC4=C(C(=C3OC2)C)OC(=O)C5=C4CCCC5 |
Origin of Product |
United States |
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